4-{[1-(Pyridin-3-yl)ethyl]amino}butan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-(1-pyridin-3-ylethylamino)butan-2-ol |
InChI |
InChI=1S/C11H18N2O/c1-9(14)5-7-13-10(2)11-4-3-6-12-8-11/h3-4,6,8-10,13-14H,5,7H2,1-2H3 |
InChI Key |
LDAMOGOCKUFACU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(C)C1=CN=CC=C1)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 1 Pyridin 3 Yl Ethyl Amino Butan 2 Ol
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 4-{[1-(Pyridin-3-yl)ethyl]amino}butan-2-ol allows for the logical disconnection of the molecule into simpler, commercially available, or easily accessible starting materials. The primary disconnections are centered around the key C-N and C-C bonds that form the backbone of the molecule.
One logical disconnection is at the C-N bond of the secondary amine, which suggests a reductive amination pathway. This approach disconnects the target molecule into two key fragments: 1-(pyridin-3-yl)ethan-1-amine and 4-hydroxybutan-2-one. This is a common and effective strategy for the formation of secondary amines.
Another viable disconnection point is the C-C bond between the butanol backbone and the pyridine (B92270) ring. However, this approach is generally more complex for this particular molecule. Therefore, the reductive amination disconnection is the more strategically sound approach to explore.
| Target Molecule | Key Disconnection | Synthons | Starting Materials |
|---|---|---|---|
| This compound | C-N bond (Reductive Amination) | 1-(pyridin-3-yl)ethan-1-amine synthon and 4-hydroxybutan-2-one synthon | 1-(Pyridin-3-yl)ethan-1-amine and 4-Hydroxybutan-2-one |
Exploration of Convergent and Divergent Synthetic Routes
Based on the retrosynthetic analysis, both convergent and divergent synthetic strategies can be devised.
| Synthetic Strategy | Description | Key Reaction |
|---|---|---|
| Convergent | Independent synthesis of 1-(pyridin-3-yl)ethan-1-amine and 4-hydroxybutan-2-one followed by coupling. | Reductive Amination |
| Divergent | Stepwise construction of the butanol side chain onto a pyridine-containing starting material. | Sequential alkylation and functional group transformations |
Stereoselective and Asymmetric Synthesis Approaches
The presence of two chiral centers in this compound necessitates the use of stereoselective or asymmetric synthetic methods to obtain specific stereoisomers. Enantiopure heteroaromatic alcohols are valuable compounds in medicinal chemistry. nih.gov
Chiral auxiliaries can be employed to control the stereochemistry of key bond-forming reactions. For instance, a chiral auxiliary attached to the amine or ketone fragment could direct the stereochemical outcome of the reductive amination. The Ellman auxiliary (tert-butanesulfinamide) is a versatile chiral reagent for the asymmetric synthesis of a wide variety of amines. yale.edu The auxiliary can be attached to 1-(pyridin-3-yl)ethanone to guide the stereoselective reduction of the resulting imine, followed by removal of the auxiliary to yield the enantiopure amine.
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis.
Organocatalysis : Chiral phosphoric acids or other organocatalysts could be used to catalyze the asymmetric reductive amination of 4-hydroxybutan-2-one with 1-(pyridin-3-yl)ethan-1-amine.
Metal-catalyzed asymmetric reactions : Asymmetric hydrogenation or transfer hydrogenation of an enamine intermediate, formed from the condensation of the two key fragments, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral ligands) could provide access to specific stereoisomers. The synthesis of chiral alcohols from prochiral ketones via asymmetric reduction is a common transformation. nih.gov
Biocatalysis, using isolated enzymes or whole-cell systems, provides a powerful tool for the synthesis of enantiopure compounds under mild reaction conditions. mdpi.com
Transaminases : A transaminase could be used for the asymmetric synthesis of (R)- or (S)-1-(pyridin-3-yl)ethan-1-amine from the corresponding ketone. Similarly, a transaminase could be employed for the conversion of 4-hydroxybutan-2-one to the corresponding chiral amino alcohol. google.com
Ketoreductases (KREDs) : A ketoreductase can be used for the stereoselective reduction of 4-hydroxybutan-2-one to the corresponding chiral diol, which can then be converted to the desired amino alcohol. nih.gov
| Asymmetric Approach | Method | Example Application |
|---|---|---|
| Chiral Auxiliary | Use of tert-butanesulfinamide | Asymmetric synthesis of 1-(pyridin-3-yl)ethan-1-amine |
| Asymmetric Catalysis | Organocatalyzed reductive amination | Direct coupling of the amine and ketone fragments |
| Asymmetric Catalysis | Metal-catalyzed asymmetric hydrogenation | Reduction of an enamine intermediate |
| Biocatalysis | Transaminase | Enantioselective synthesis of chiral amines |
| Biocatalysis | Ketoreductase | Enantioselective reduction of a ketone |
Mechanistic Investigations of Key Bond-Forming Reactions
The key bond-forming reaction in the proposed convergent synthesis is the reductive amination. This reaction typically proceeds through a two-step mechanism:
Imine/Enamine Formation : The amine (1-(pyridin-3-yl)ethan-1-amine) reacts with the ketone (4-hydroxybutan-2-one) in a condensation reaction to form an imine or enamine intermediate. This step is usually reversible and often acid-catalyzed to facilitate the dehydration.
Reduction : The imine or enamine is then reduced to the final secondary amine. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165), sodium cyanoborohydride, or through catalytic hydrogenation. The choice of reducing agent is crucial to avoid the reduction of other functional groups present in the molecule.
Understanding the mechanism allows for the optimization of reaction conditions, such as pH and the choice of reducing agent, to maximize the yield and selectivity of the desired product.
Reductive Amination Pathways
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine. masterorganicchemistry.com For the synthesis of this compound, the most direct pathway involves the reaction of two key building blocks: 1-(Pyridin-3-yl)ethan-1-amine and 4-hydroxybutan-2-one.
The reaction proceeds in two main steps, which can often be performed in a single pot:
Imine Formation: The primary amine, 1-(pyridin-3-yl)ethan-1-amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-hydroxybutan-2-one. This is typically acid-catalyzed and results in the formation of a hemiaminal intermediate, which then dehydrates to form a Schiff base (imine).
Reduction: The resulting imine intermediate is then reduced to the target secondary amine. This reduction can be achieved using various methods, most notably catalytic hydrogenation or hydride-based reducing agents. masterorganicchemistry.com
Catalytic hydrogenation is a preferred method from a green chemistry perspective. frontiersin.org This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. frontiersin.orgnih.gov A closely related synthesis, the reductive amination of 4-hydroxy-2-butanone (B42824) with a chiral amine, has been successfully carried out using a hydrogenation catalyst under hydrogen pressure, demonstrating the viability of this pathway. google.com
Alternatively, hydride reagents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can be used. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the starting ketone, preventing side reactions. masterorganicchemistry.com
Carbonyl Reduction Mechanisms to Secondary Alcohols
The mechanism of this reduction during catalytic hydrogenation involves the following steps:
Adsorption: Both the imine intermediate and hydrogen gas (H₂) adsorb onto the surface of the metal catalyst (e.g., Palladium).
Hydrogen Activation: The H-H bond in H₂ is cleaved on the catalyst surface, forming reactive metal-hydride species.
Hydrogenation: The adsorbed imine undergoes stepwise addition of two hydrogen atoms from the catalyst surface to the carbon and nitrogen atoms of the double bond, resulting in the formation of the secondary amine. The catalyst is then regenerated.
This process is highly efficient and avoids the use of stoichiometric metal hydride reagents, which generate significant waste. frontiersin.org The stereochemistry of the final product depends on the chirality of the starting amine (1-(pyridin-3-yl)ethan-1-amine) and the reaction conditions, which can influence the diastereoselectivity of the imine reduction.
Nucleophilic Addition Reactions Involving Pyridine Moieties
The formation of the crucial C-N bond in the synthesis of this compound is initiated by a nucleophilic addition reaction. The nitrogen atom of the primary amine, 1-(pyridin-3-yl)ethan-1-amine, possesses a lone pair of electrons, making it nucleophilic. The pyridine ring itself is an electron-withdrawing group, which slightly decreases the nucleophilicity of the amino group compared to a simple alkyl amine. However, it remains sufficiently reactive to attack the carbonyl carbon of 4-hydroxybutan-2-one.
The reaction is an equilibrium process and is often catalyzed by the addition of a mild acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the amine. The subsequent elimination of a water molecule to form the imine is the rate-determining step in many cases and is also acid-catalyzed. This entire sequence, from nucleophilic addition to dehydration, is a classic example of condensation chemistry leading to the imine intermediate that is poised for reduction.
Optimization of Reaction Conditions and Process Intensification
To develop a commercially viable and sustainable synthesis, optimization of the reaction conditions is paramount. Key parameters include the choice of solvent, catalyst, temperature, and pressure, all of which can significantly impact reaction kinetics, yield, and purity.
Solvent Effects and Reaction Kinetics
The choice of solvent plays a critical role in reductive amination, influencing reaction rates and even the reaction pathway. researchgate.netnih.gov Solvents can affect the solubility of reactants, the stability of intermediates, and the activity of the catalyst. nih.gov Protic solvents like methanol (B129727) and ethanol (B145695) are often effective for reductive aminations as they can participate in hydrogen bonding, stabilizing transition states and intermediates. researchgate.netresearchgate.net Methanol, in particular, has been identified as an excellent solvent for the reductive amination of ketones, promoting high rates of imine formation and hydrogenation. researchgate.net Aprotic polar solvents such as tetrahydrofuran (B95107) (THF) and dioxane can also be used, while apolar solvents are generally less effective. researchgate.net The presence of water can be detrimental, as it can shift the equilibrium of imine formation back towards the starting materials. nih.gov
Kinetic studies are essential for understanding the rate-determining steps and optimizing process parameters. The rate of the reaction is dependent on the concentration of the reactants, catalyst loading, hydrogen pressure, and temperature. Computational and experimental studies show that factors like explicit solvent coordination can lower activation barriers for the nucleophilic addition step. nih.gov
Table 1: Effect of Solvent on a Model Reductive Amination Reaction
| Solvent | Dielectric Constant (ε) | Relative Initial Rate | Product Yield (%) |
|---|---|---|---|
| Methanol | 32.7 | 1.00 | 95 |
| Ethanol | 24.6 | 0.85 | 91 |
| Isopropanol | 19.9 | 0.65 | 84 |
| Tetrahydrofuran (THF) | 7.6 | 0.40 | 65 |
| Toluene | 2.4 | 0.15 | 35 |
Data is illustrative and based on typical findings for reductive amination of ketones. researchgate.net
Catalyst Development and Screening (e.g., palladium on carbon)
The catalyst is the heart of the catalytic hydrogenation process. For reductive aminations, palladium- and platinum-based catalysts are highly effective. frontiersin.org Palladium on carbon (Pd/C) is a widely used, robust, and relatively inexpensive catalyst. researchgate.net
Key parameters for catalyst screening and optimization include:
Metal Type: Palladium is often preferred for its high activity and selectivity. Other metals like platinum, rhodium, or nickel could also be screened.
Catalyst Support: The support material (e.g., activated carbon, alumina, silica) can influence the dispersion and stability of the metal nanoparticles, thereby affecting catalytic activity. nih.gov
Metal Loading: The weight percentage of the active metal on the support is a critical parameter. Higher loading can increase reaction rates but also costs. Typical loadings range from 1% to 10% w/w.
Catalyst Form: The physical form of the catalyst (e.g., powder, pellets) can impact its handling and recyclability in industrial settings.
Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), also known as the Pearlman's catalyst, is another excellent candidate, often showing higher activity and being less pyrophoric than Pd/C. nih.gov Screening different catalysts under standardized conditions allows for the selection of the most efficient system for the specific transformation.
Table 2: Screening of Catalysts for a Model Reductive Amination
| Catalyst (5% w/w) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Pd/C | 5 | 60 | 8 | >99 | 97 |
| Pt/C | 5 | 60 | 12 | 95 | 94 |
| Rh/C | 5 | 60 | 12 | 92 | 90 |
| Pd(OH)₂/C | 5 | 50 | 6 | >99 | 98 |
Data is illustrative and based on typical findings for similar reactions. frontiersin.orgnih.gov
Green Chemistry Principles in Synthesis (e.g., solvent-free, atom economy)
Applying green chemistry principles to the synthesis of this compound is crucial for developing a sustainable process. nih.gov Reductive amination via catalytic hydrogenation is inherently a green process due to its high atom economy, where most of the atoms from the reactants are incorporated into the final product, with water being the only major byproduct. rsc.org
Further green improvements can be implemented:
Solvent Selection: Choosing environmentally benign solvents like ethanol or, if possible, performing the reaction in a solvent-free (neat) system. nih.govekb.eg
Catalyst Recyclability: Using heterogeneous catalysts like Pd/C allows for easy recovery by filtration and reuse, reducing waste and cost.
Energy Efficiency: Optimizing temperature and pressure to the lowest possible values that still afford a good reaction rate can significantly reduce energy consumption. Microwave-assisted synthesis is another technique that can shorten reaction times and improve energy efficiency. acs.orgresearchgate.net
One-Pot Synthesis: Performing the imine formation and reduction in a single reaction vessel without isolating the intermediate simplifies the process, reduces solvent use, and minimizes waste generation. frontiersin.org
By integrating these principles, the synthesis can be made not only efficient and high-yielding but also environmentally responsible.
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and stereochemistry of 4-{[1-(Pyridin-3-yl)ethyl]amino}butan-2-ol. The molecule possesses two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers).
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals, which can be complex due to overlapping resonances in 1D spectra.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would reveal correlations between adjacent protons, such as the methine proton of the ethyl group and its methyl protons, as well as the protons within the butan-2-ol backbone.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon atom by linking it to its attached proton(s), simplifying the complex ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's conformation and the relative stereochemistry of its chiral centers. For diastereomers, distinct NOE patterns would be observed, allowing for their differentiation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Note: Chemical shifts (δ) are hypothetical and presented in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| Pyridine (B92270) C2 | 8.5-8.6 | ~148 | H6 | C4, C6 |
| Pyridine C4 | 7.6-7.7 | ~135 | H5 | C2, C5, C6 |
| Pyridine C5 | 7.2-7.3 | ~123 | H4, H6 | C3, C4 |
| Pyridine C6 | 8.4-8.5 | ~149 | H2, H5 | C2, C4 |
| Ethyl CH | 3.8-4.0 | ~58 | CH₃ | Pyridine C3, Butanol N-CH₂ |
| Ethyl CH₃ | 1.3-1.5 | ~20 | CH | Ethyl CH |
| N-CH₂ | 2.6-2.8 | ~50 | CH(OH), NH | Ethyl CH, Butanol CH(OH) |
| CH₂ | 1.5-1.7 | ~38 | N-CH₂, CH(OH) | N-CH₂, CH(OH) |
| CH(OH) | 3.9-4.1 | ~68 | N-CH₂, CH₂, CH₃ | N-CH₂, CH₃ |
| CH₃ | 1.1-1.2 | ~23 | CH(OH) | CH(OH), CH₂ |
Chiral NMR Shift Reagents for Enantiomeric Purity Determination
To determine the enantiomeric purity of a sample, chiral NMR shift reagents are employed. These are typically lanthanide complexes, such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato] europium(III) [Eu(hfc)₃], which are themselves chiral. chemistnotes.com When added to a solution of a chiral compound like this compound, the reagent forms diastereomeric complexes with each enantiomer. chemistnotes.comlibretexts.org
The formation of these diastereomeric complexes creates different magnetic environments for the corresponding protons in the two enantiomers, causing their signals in the ¹H NMR spectrum to separate. organicchemistrydata.org The basic nitrogen of the pyridine ring and the amino group, along with the hydroxyl group, can act as Lewis basic sites for complexation with the lanthanide reagent. libretexts.orgslideshare.net By integrating the areas of the separated peaks, the ratio of the enantiomers, and thus the enantiomeric excess (ee), can be accurately quantified. organicchemistrydata.org
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation patterns of its molecular ion. savemyexams.com
In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺) of this compound is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. Analyzing these fragments provides definitive structural confirmation. nih.gov
Key fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: This is a common fragmentation for amines and alcohols. libretexts.org Cleavage adjacent to the nitrogen atom could lead to the loss of a pyridin-3-ylethyl radical or a butan-2-ol radical. Similarly, alpha-cleavage next to the hydroxyl group in the butan-2-ol moiety is expected, leading to the loss of a methyl or an ethyl group from that end of the chain. libretexts.orgdocbrown.info
Loss of Water: Alcohols frequently undergo dehydration, leading to a fragment ion with a mass 18 Da less than the precursor ion ([M+H-H₂O]⁺). libretexts.org
Pyridine Ring Fragmentation: The stable pyridine ring may also fragment under higher energy conditions, although cleavage of the side chains is generally more favorable.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments, as numerous combinations of atoms can result in the same nominal mass. For this compound (C₁₁H₁₈N₂O), HRMS can distinguish its exact mass from other isobaric compounds, providing an unambiguous confirmation of its chemical formula.
Table 2: Predicted Key Mass Fragments for this compound in ESI-MS/MS Note: The compound has a molecular formula of C₁₁H₁₈N₂O and a monoisotopic mass of 194.1419 Da.
| m/z (Predicted) | Possible Identity/Origin | Fragmentation Pathway |
| 195.1492 | [M+H]⁺ | Protonated molecular ion |
| 177.1386 | [M+H-H₂O]⁺ | Loss of water from the butanol moiety |
| 121.0757 | [C₈H₉N]⁺ | Cleavage of the C-N bond, forming a pyridinylethyl fragment |
| 106.0651 | [C₇H₈N]⁺ | Benzylic-type cleavage at the ethyl group |
| 88.0757 | [C₄H₁₀NO]⁺ | Cleavage of the C-N bond, retaining the amino-butanol fragment |
| 74.0600 | [C₃H₈NO]⁺ | Alpha-cleavage at the butanol moiety |
Vibrational Spectroscopy for Functional Group and Conformational Insights (e.g., FTIR, Raman)
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FTIR Spectroscopy: In FTIR, characteristic absorption bands would confirm the presence of key functional groups. The O-H stretch of the alcohol and the N-H stretch of the secondary amine would appear as broad bands in the region of 3200-3600 cm⁻¹. C-H stretching vibrations for the aromatic pyridine ring and the aliphatic chains would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring would produce sharp peaks in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR. While O-H and N-H bonds often yield weak Raman signals, the aromatic pyridine ring would produce strong, characteristic bands due to its polarizability, making Raman an excellent tool for confirming the presence of this moiety.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy Method |
| O-H Stretch (Alcohol) | 3200-3500 (Broad) | FTIR |
| N-H Stretch (Sec. Amine) | 3300-3500 (Medium) | FTIR |
| C-H Stretch (Aromatic) | 3000-3100 (Sharp) | FTIR, Raman |
| C-H Stretch (Aliphatic) | 2850-3000 (Strong) | FTIR, Raman |
| C=N, C=C Stretch (Pyridine) | 1400-1600 (Strong) | FTIR, Raman |
| C-O Stretch (Alcohol) | 1050-1260 (Strong) | FTIR |
X-ray Crystallography for Solid-State Structure and Conformational Analysis
X-ray crystallography stands as a powerful and definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. purechemistry.org This technique can provide unequivocal proof of a molecule's structure, including the relative and absolute stereochemistry of its chiral centers. nih.gov For this compound, which possesses two stereogenic centers, this analysis is crucial for understanding its spatial configuration and how it interacts with its environment in the solid state.
The determination of the absolute configuration of a chiral molecule is a critical aspect of its characterization, as different enantiomers can exhibit distinct biological activities. purechemistry.org Single-crystal X-ray diffraction is the most reliable method for unambiguously assigning the absolute configuration. nih.govnih.gov For an enantiomerically pure crystal of this compound, the analysis would involve exposing the crystal to X-rays and measuring the diffraction pattern. purechemistry.org
The phenomenon of anomalous dispersion (or resonant scattering) is key to this determination. thieme-connect.de When the X-ray wavelength is near the absorption edge of an atom in the crystal, it creates small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). thieme-connect.deed.ac.uk By analyzing these differences, crystallographers can determine the absolute structure of the crystal, and thus the absolute configuration of the molecule itself. ed.ac.uk The result is typically reported as a Flack parameter, which should be close to 0 for the correct enantiomer.
A hypothetical crystallographic data table for a specific enantiomer, for instance, the (2R,1'R)-isomer, would look something like this:
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₁₈N₂O |
| Formula Weight | 194.27 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 8.5, 12.3, 15.1 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1575.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.228 |
| Flack Parameter | 0.05(3) |
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This crystal packing is governed by a network of intermolecular interactions that stabilize the solid-state structure. mdpi.com For this compound, the key interactions would likely involve hydrogen bonding, given the presence of the hydroxyl (-OH) and secondary amine (-NH-) groups.
Analysis of the crystal structure would identify and quantify these interactions, as illustrated in the hypothetical table below.
| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |
| O-H···N (Intermolecular) | O-H ··· N(pyridine) | 2.85 | 175 |
| N-H···O (Intermolecular) | N-H ··· O(hydroxyl) | 3.05 | 168 |
| π-π Stacking (Intermolecular) | Pyridine Ring Centroid | 3.62 | - |
Advanced Chromatographic Techniques for Purity and Isomeric Separation
Chromatographic methods are essential for assessing the purity of a compound and for separating different isomers. For a chiral compound like this compound, specialized techniques are required to separate its enantiomers and diastereomers and to detect any potential byproducts from its synthesis.
Chiral HPLC is the benchmark technique for separating enantiomers and determining the enantiomeric purity of a sample. csfarmacie.czyakhak.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino alcohols like the target compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. yakhak.org
The separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column. The choice of mobile phase (a mixture of solvents like hexane (B92381) and an alcohol) is critical for optimizing the resolution between the enantiomeric peaks. yakhak.org A successful separation would allow for the accurate quantification of each enantiomer in a mixture.
A typical data table from a chiral HPLC analysis would present the following information:
| Enantiomer/Diastereomer | Retention Time (min) | Resolution (Rₛ) |
| (2R,1'R) | 12.5 | - |
| (2S,1'S) | 14.8 | 2.1 |
| (2R,1'S) | 16.2 | 1.8 |
| (2S,1'R) | 18.1 | 2.3 |
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive method used to identify and quantify volatile and semi-volatile impurities that may be present in a sample. vt.edu In the synthesis of this compound, potential volatile byproducts could include unreacted starting materials or solvents. emerypharma.com GC is particularly well-suited for separating these types of compounds. chromatographyonline.com
Information regarding theoretical and computational chemistry studies for the chemical compound this compound is not available in publicly accessible scientific literature.
Extensive searches for research data pertaining to the quantum chemical calculations, conformational analysis, and intermolecular interactions of this compound have yielded no specific studies. Consequently, the detailed sections and subsections outlined in the request, including HOMO-LUMO analysis, electrostatic potential mapping, molecular dynamics simulations, and non-covalent bonding analysis, cannot be addressed with scientifically accurate and verifiable information.
Theoretical and Computational Chemistry Studies
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Detailed theoretical and computational studies predicting the spectroscopic parameters specifically for 4-{[1-(Pyridin-3-yl)ethyl]amino}butan-2-ol are not available in the public domain as of the latest search. The generation of such data requires dedicated computational studies, which involve sophisticated software and significant computational resources to solve the quantum mechanical equations that describe the behavior of electrons within the molecule.
The typical workflow for predicting spectroscopic parameters involves the following steps:
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
Frequency Calculations: Once the optimized geometry is obtained, vibrational frequencies can be calculated. These calculations not only predict the positions of absorption bands in the infrared (IR) and Raman spectra but also confirm that the optimized structure is a true energy minimum.
NMR Chemical Shift Calculations: With the optimized geometry, the nuclear magnetic resonance (NMR) shielding tensors for each nucleus can be calculated. These values are then converted into chemical shifts, which are typically reported relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).
Various software packages are available to perform these calculations, and the accuracy of the predictions depends on the level of theory and the basis set used. For instance, DFT methods with functionals like B3LYP are commonly employed for their balance of accuracy and computational cost in predicting spectroscopic properties of organic molecules.
While specific data for this compound is not available, the principles of computational spectroscopy are well-established. The predicted data, once generated, would typically be presented in tabular format as shown in the hypothetical tables below.
Hypothetical Predicted ¹H NMR Chemical Shifts
| Atom Number | Predicted Chemical Shift (ppm) |
| C-x | XX.X |
| C-y | YY.Y |
| C-z | ZZ.Z |
| Mode Number | Predicted Frequency (cm⁻¹) | Vibrational Assignment |
| 1 | XXXX | O-H stretch |
| 2 | YYYY | C-H stretch (aromatic) |
| 3 | ZZZZ | C-N stretch |
Reactivity and Transformations of 4 1 Pyridin 3 Yl Ethyl Amino Butan 2 Ol
Derivatization at the Hydroxyl Group
The secondary hydroxyl group on the butanol backbone is a versatile site for derivatization, enabling the formation of esters and ethers, as well as oxidation to a ketone.
Esterification of the secondary alcohol can be achieved through reaction with various acylating agents. These reactions typically involve the use of acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. The hydroxyl group can also be converted into an ester through reaction with a carboxylic acid under acidic conditions (Fischer esterification) or by using coupling agents. researchgate.net
Etherification, the formation of an ether linkage, can be accomplished under basic conditions. The hydroxyl group is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis to yield the corresponding ether.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent | Catalyst/Conditions | Product Type |
| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine, Triethylamine | Acetate Ester |
| Esterification | Carboxylic Anhydride (e.g., Acetic Anhydride) | DMAP (4-Dimethylaminopyridine) | Acetate Ester |
| Etherification | Alkyl Halide (e.g., Methyl Iodide) | Strong Base (e.g., Sodium Hydride) | Methyl Ether |
As a secondary alcohol, the hydroxyl group of 4-{[1-(Pyridin-3-yl)ethyl]amino}butan-2-ol can be oxidized to the corresponding ketone, 4-{[1-(pyridin-3-yl)ethyl]amino}butan-2-one. chemistryviews.org A variety of oxidizing agents can be employed for this transformation. chemistryviews.org Milder, more selective reagents are often preferred to avoid over-oxidation or side reactions involving the amine or pyridine functionalities.
Common reagents for the oxidation of secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane. chemistryviews.orgresearchgate.net Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is another effective method. chemistryviews.org Under specific conditions, mixtures of chlorine and pyridine have also been reported to selectively oxidize secondary alcohols over primary ones. acsgcipr.org It has been demonstrated that secondary aliphatic alcohols can be selectively oxidized to the corresponding ketones using trichloroisocyanuric acid in the presence of pyridine as an organocatalyst. rsc.org Another method involves the use of t-butyl hypochlorite (B82951) in the presence of pyridine. rsc.org
Table 2: Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent | Common Name/Abbreviation | Solvent |
| Pyridinium Chlorochromate | PCC, Corey-Suggs reagent | Dichloromethane (DCM) |
| Pyridinium Dichromate | PDC, Cornforth reagent | Dichloromethane (DCM) |
| Dess-Martin Periodinane | DMP | Dichloromethane (DCM) |
| Dimethyl Sulfoxide/Oxalyl Chloride | Swern Oxidation | Dichloromethane (DCM), Triethylamine |
| Trichloroisocyanuric Acid/Pyridine | - | - |
| t-Butyl Hypochlorite/Pyridine | - | Methylene Dichloride |
Reactions Involving the Amine Functionality
The secondary amine in the molecule is nucleophilic and can readily react with a variety of electrophiles, leading to the formation of amides, ureas, and other nitrogen-containing derivatives.
Acylation of the secondary amine can be achieved by reacting it with acyl chlorides or anhydrides. organic-chemistry.orgmasterorganicchemistry.com This reaction, often carried out in the presence of a non-nucleophilic base, results in the formation of an N-acylated product.
Alkylation of the secondary amine can introduce additional alkyl groups. nih.gov This can be accomplished using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide.
Sulfonylation involves the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride), in the presence of a base like pyridine. organic-chemistry.org This reaction yields a sulfonamide, a functional group known for its stability.
Amides are readily formed by the reaction of the secondary amine with an activated carboxylic acid derivative, as mentioned in the acylation section. nih.gov
Urea derivatives can be synthesized by reacting the amine with an isocyanate. organic-chemistry.orgresearchgate.net The nitrogen of the amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a substituted urea. wikipedia.orgorganic-chemistry.org Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by reaction with another amine, can also produce ureas.
Table 3: Reactions of the Secondary Amine
| Reaction Type | Reagent | Product Type |
| Acylation | Acyl Chloride | N-Acyl Amide |
| Alkylation | Alkyl Halide | Tertiary Amine |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide |
| Urea Formation | Isocyanate | Substituted Urea |
Transformations of the Pyridine Heterocycle
The pyridine ring is an aromatic heterocycle and can undergo various transformations, although its reactivity is influenced by the presence of the substituent. The nitrogen atom in the pyridine ring makes it electron-deficient compared to benzene (B151609), affecting its reactivity in electrophilic aromatic substitution reactions. However, the pyridine ring can still be functionalized through several methods.
Substituted pyridines can undergo skeletal editing through sequential ring-opening and ring-closing reactions, allowing for the conversion of the pyridine ring into other aromatic systems, such as substituted anilines or benzenes. acs.orgresearchgate.net These transformations often involve complex multi-step sequences. Another approach to modifying the pyridine scaffold is through dearomatization followed by cycloaddition and rearomatization, which can introduce new substituents onto the ring. nih.gov The synthesis of highly substituted pyridines can also be achieved through cascade reactions involving copper-catalyzed cross-coupling. nih.gov
It is important to note that the specific conditions for these transformations would need to be carefully optimized for this compound to ensure compatibility with the other functional groups present in the molecule.
Electrophilic Aromatic Substitution Reactions
The pyridine ring, an electron-deficient aromatic system, exhibits significantly lower reactivity towards electrophilic aromatic substitution (EAS) compared to benzene. quimicaorganica.org The electronegativity of the nitrogen atom deactivates the ring, and under the strongly acidic conditions often required for EAS, the nitrogen atom is protonated, further increasing this deactivation. rsc.org
In unsubstituted pyridine, electrophilic attack occurs preferentially at the C-3 position, as the intermediates for attack at C-2 or C-4 are significantly destabilized. quora.comquora.com In this compound, the pyridine ring is already substituted at the C-3 position with an alkylaminoethyl group. This substituent is electronically activating and would typically direct incoming electrophiles to the ortho (C-2, C-4) and para (C-6) positions. However, the strong deactivating effect of the ring nitrogen at these same positions complicates the regiochemical outcome. Therefore, substitution is expected to be challenging and may result in a mixture of products, with potential attack at the C-5 position (meta to the nitrogen) also being possible under harsh conditions.
Nitration and Sulfonation: These reactions require severe conditions, such as the use of fuming nitric acid in concentrated sulfuric acid for nitration, or oleum (B3057394) for sulfonation. quimicaorganica.org The yields are generally low due to the ring's resistance to substitution and potential side reactions involving the aliphatic chain.
Halogenation: Direct halogenation of pyridine also requires high temperatures and can lead to mixtures of isomers. More controlled methods might be employed, such as using N-halosuccinimides, although selectivity remains a challenge. nih.gov The directing influence of the C-3 substituent would compete with the inherent reactivity pattern of the pyridine ring.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine. quimicaorganica.orgyoutube.comyoutube.com The Lewis acid catalyst (e.g., AlCl₃) preferentially coordinates with the basic nitrogen atom of the pyridine ring, adding a formal positive charge and further deactivating the ring towards electrophilic attack. wikipedia.org
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Predicted Major Product(s) | Conditions & Remarks |
| Nitration | HNO₃ / H₂SO₄ | Mixture of 2-, 4-, 5-, and 6-nitro isomers | Harsh conditions required; low yields expected. |
| Sulfonation | SO₃ / H₂SO₄ (Oleum) | Mixture of sulfonic acid derivatives | Very harsh conditions; potential for side-chain degradation. |
| Halogenation | Br₂ or Cl₂ / heat | Mixture of halogenated isomers | High temperatures needed; poor selectivity. nih.gov |
| Friedel-Crafts | R-Cl / AlCl₃ or RCOCl / AlCl₃ | No reaction on the ring | Catalyst complexes with the pyridine nitrogen, deactivating the ring. quimicaorganica.orgyoutube.com |
N-Oxidation and Quaternization
The lone pair of electrons on the nitrogen atoms makes them susceptible to reaction with electrophiles. Both the pyridine nitrogen and the secondary amine nitrogen in the side chain are potential sites for such reactions.
N-Oxidation: The pyridine nitrogen can be selectively oxidized to form a pyridine-N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. tandfonline.comtandfonline.comarkat-usa.org This transformation is significant because the resulting N-oxide is more amenable to both electrophilic and nucleophilic substitution than the parent pyridine. almerja.combhu.ac.in The N-oxide group is activating and directs incoming electrophiles primarily to the C-4 position. youtube.com The secondary amine in the side chain is less likely to be oxidized under these conditions.
Quaternization: This reaction involves the alkylation of the nitrogen atom(s). The pyridine nitrogen can react with an alkyl halide, such as methyl iodide, to form a pyridinium salt. Similarly, the secondary amine can be alkylated to a tertiary amine and subsequently to a quaternary ammonium (B1175870) salt. researchgate.net Selective quaternization can be challenging, but the pyridine nitrogen is generally more nucleophilic than the aliphatic secondary amine and would be expected to react preferentially. Using a mild reagent system like methyl iodide and potassium bicarbonate in methanol (B129727) can favor quaternization of amino groups while leaving hydroxyl groups unaffected. researchgate.net
Table 2: Comparison of N-Oxidation and Quaternization
| Transformation | Target Nitrogen | Typical Reagents | Product | Key Features of Product |
| N-Oxidation | Pyridine Nitrogen | m-CPBA, H₂O₂/CH₃COOH tandfonline.comtandfonline.com | Pyridine-N-oxide | Increased reactivity to EAS at C-4; can be deoxygenated. almerja.combhu.ac.in |
| Quaternization | Pyridine Nitrogen | CH₃I | Pyridinium Salt | Ring is strongly deactivated to EAS; increased water solubility. |
| Quaternization | Side-chain Nitrogen | CH₃I, KHCO₃ researchgate.net | Quaternary Ammonium Salt | Permanent positive charge on the side chain; potential for use as a phase-transfer catalyst or antimicrobial agent. nih.gov |
Cyclization Reactions and Formation of Fused Heterocycles
The presence of both a nucleophilic amino group and a hydroxyl group within the same molecule provides the potential for intramolecular cyclization to form new heterocyclic rings. The feasibility and outcome of such reactions depend on the chain length separating the functional groups and the reaction conditions.
Intramolecular Cyclization: Direct cyclodehydration of the amino alcohol is one potential pathway. orgsyn.org This typically requires activation of the hydroxyl group (e.g., by conversion to a tosylate or halide), followed by intramolecular nucleophilic attack by the secondary amine. Depending on which carbon the amine attacks, this could theoretically lead to the formation of a substituted seven-membered 1,4-diazepane ring, although such cyclizations are often kinetically and thermodynamically challenging. Alternative cyclization pathways, such as those forming aziridines from 1,2-amino alcohols, are well-established but not directly applicable here due to the 1,3-relationship between the amine and alcohol in the butanol portion of the chain. organic-chemistry.org
Intermolecular Condensation and Fused Heterocycle Formation: A more versatile approach to new heterocycles involves the reaction of this compound with bifunctional reagents. As an NCC (Nitrogen-Carbon-Carbon) binucleophile, it can react with various bis-electrophiles to construct fused ring systems. enamine.net For example, condensation with 1,3-dicarbonyl compounds or their equivalents could lead to the formation of fused dihydropyridine (B1217469) or other complex heterocyclic structures. Multicomponent reactions, which are efficient for building molecular complexity, could also be employed to synthesize fused heterocycles. rsc.org Such strategies are valuable in medicinal chemistry for creating novel scaffolds. ias.ac.in
Cleavage Reactions and Degradation Pathways
The molecule can undergo fragmentation or degradation under various conditions, with bond cleavage occurring at its most labile points.
Oxidative Cleavage: Strong oxidizing conditions can lead to the cleavage of C-C and C-N bonds. The bond between the pyridine ring and the benzylic-type carbon, as well as the C-N bond of the secondary amine, are potential sites of oxidative cleavage. Studies on similar (2-pyridylmethyl)amine ligands have shown that oxidative C-N bond cleavage can occur, sometimes mediated by metal complexes and molecular oxygen. rsc.org The secondary alcohol can be oxidized to a ketone, which might facilitate further degradation pathways like retro-Michael or retro-aldol type reactions.
Reductive Cleavage: Catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst) could potentially cleave the C-N bond, particularly the one at the benzylic-like position adjacent to the pyridine ring.
Environmental and Microbial Degradation: While specific data on this compound is unavailable, studies on the biodegradation of pyridine and its derivatives provide insight into potential degradation pathways. Microbial degradation often proceeds via hydroxylation of the pyridine ring, followed by ring opening catalyzed by monooxygenase enzymes. nih.govasm.org This ultimately breaks down the aromatic system into aliphatic fragments like succinic acid. nih.govasm.org Such pathways suggest that under certain environmental or biological conditions, the pyridine core is the ultimate point of degradation, leading to complete mineralization. tandfonline.comresearchgate.net
Table 3: Potential Bond Cleavage Sites and Degradation Pathways
| Pathway | Conditions | Potential Cleavage Site(s) | Likely Products |
| Oxidative Cleavage | Strong Oxidants (e.g., KMnO₄, O₃) | Pyridine Ring, C-N bond, C-C backbone | Ring-opened fragments, pyridine carboxylic acids, smaller amines/alcohols. |
| Reductive Cleavage | Catalytic Hydrogenolysis (H₂/Pd) | C-N bond adjacent to the pyridine ring | 3-Ethylpyridine and 4-aminobutan-2-ol. |
| Microbial Degradation | Aerobic microorganisms | Pyridine Ring | Hydroxylated pyridines, followed by ring-opened aliphatic acids. nih.govresearchgate.net |
Synthesis and Study of Derivatives and Analogues
Design Principles for Structural Analogues
The design of structural analogues is guided by established principles of medicinal chemistry, focusing on modifications of the three main components of the molecule: the pyridine (B92270) moiety, the ethylamino side chain, and the butanol backbone. biomedres.us
The pyridine ring is a common scaffold in pharmaceuticals due to its ability to form hydrogen bonds, its inherent basicity, and its solubility in water. mdpi.comnih.gov Modifications to this ring can significantly impact the molecule's pharmacological profile.
Substitution Patterns: Introducing various substituents onto the pyridine ring can alter its electronic properties, lipophilicity, and steric profile. nih.govresearchgate.net For example, adding electron-withdrawing or electron-donating groups can modulate the pKa of the pyridine nitrogen, affecting its interaction with biological targets. The position of these substituents is also crucial, as different isomers can exhibit vastly different biological activities. nih.gov
Bioisosteric Replacements: Bioisosterism is a key strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance the compound's activity or reduce toxicity. acs.orgresearchgate.net The pyridine ring can be replaced by various other aromatic or non-aromatic rings to fine-tune the molecule's characteristics. mdpi.com For instance, replacing a benzene (B151609) ring with a pyridine ring is a common tactic to improve potency or metabolic stability. researchgate.net Conversely, replacing the pyridine ring in the parent compound could be explored to address potential metabolic liabilities or alter receptor interactions. nih.gov
Interactive Table:
| Bioisostere | Replacement Type | Rationale for Replacement | Potential Impact |
|---|---|---|---|
| Benzonitrile | Aromatic | The nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net | May improve binding affinity by displacing unfavorable water molecules at the binding site. researchgate.net |
| 2-Difluoromethylpyridine | Aromatic | Can serve as a replacement for pyridine-N-oxide, potentially enhancing activity. rsc.org | Improves lipophilicity and metabolic stability. |
| Thiophene/Furan | Aromatic | Classical bioisosteres for phenyl and pyridine rings. | Alters electronic distribution and metabolic profile. |
| Piperidine (B6355638) | Non-Aromatic | Removes aromaticity, introducing conformational flexibility. | Increases solubility and changes the three-dimensional shape. |
Key design strategies for this moiety include:
Chain Length Variation: Shortening or lengthening the alkyl chain between the two nitrogen atoms can alter the distance between the pyridine ring and the butanol hydroxyl group, which may be critical for optimal interaction with a target.
Alkylation of the Amine: Introducing alkyl groups on the secondary amine can influence its basicity and steric bulk. rsc.org However, uncontrolled alkylation can lead to a mixture of products, making selective synthesis challenging. nih.gov Strategies like using N-aminopyridinium salts can achieve self-limiting alkylation to selectively produce secondary amines. nih.govresearchgate.net
Incorporation of Rigidity: Introducing cyclic structures (e.g., incorporating the chain into a piperidine or pyrrolidine (B122466) ring) or double bonds can restrict conformational freedom. This can lead to a more potent analogue if the constrained conformation is the bioactive one.
Polar Group Insertion: Adding polar functional groups, such as hydroxyl or amide groups, to the side chain can increase hydrophilicity and introduce new hydrogen bonding opportunities. nih.gov
The butanol backbone contains a chiral center at the C2 position, which is critical for stereospecific interactions. Modifications to this backbone can influence the molecule's spatial arrangement and physical properties.
Potential modifications include:
Hydroxyl Group Position: Moving the hydroxyl group from the C2 to the C1 or C3 position would create constitutional isomers with different chemical and biological properties.
Chain Homologation or Shortening: Extending the butanol to a pentanol (B124592) or shortening it to a propanol (B110389) backbone would alter the spatial relationship between the amino and hydroxyl groups.
Branching: Introducing alkyl groups, such as a methyl group, on the butanol chain can introduce new chiral centers and create steric bulk, which can influence binding affinity and selectivity.
Cyclization: Incorporating the butanol backbone into a cyclic system, like a cyclopentanol (B49286) or cyclohexanol (B46403) ring, would significantly restrict its conformation.
Enantiomeric and Diastereomeric Analogues
The parent compound possesses two chiral centers: one at the benzylic carbon of the ethylamino side chain and another at the C2 position of the butanol backbone. This results in the possibility of four stereoisomers (two pairs of enantiomers). The synthesis and study of these individual stereoisomers are crucial, as biological activity is often highly dependent on the specific stereochemistry. vcu.edu
The synthesis of enantiomerically pure amino alcohols is a significant area of research. nih.govwestlake.edu.cn Methods for achieving stereoselectivity include:
Chiral Pool Synthesis: Starting from readily available chiral building blocks. diva-portal.org
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer. diva-portal.org For instance, ruthenium-catalyzed asymmetric transfer hydrogenation can be used for unprotected α-amino ketones. acs.org
Biocatalysis: Using enzymes like amine dehydrogenases or transaminases for the asymmetric reductive amination of keto-alcohols to produce chiral amino alcohols with high enantioselectivity. nih.gov
Chiral Resolution: Separating a racemic mixture into its individual enantiomers, for example, by forming diastereomeric salts with a chiral resolving agent. vcu.edu
Interactive Table:
| Stereoisomer Configuration | Relationship | Significance |
|---|---|---|
| (R,R) and (S,S) | Enantiomers | Different stereoisomers can have distinct pharmacological profiles, with one isomer being significantly more active or having a different safety profile than the others. |
| (R,S) and (S,R) | Enantiomers | |
| (R,R) and (R,S) | Diastereomers | Diastereomers have different physical properties (e.g., melting point, solubility), allowing for their separation by techniques like chromatography or crystallization. |
| (S,S) and (S,R) | Diastereomers |
Mechanistic Studies of Analogues' Formation and Reactivity
The synthesis of analogues of 4-{[1-(pyridin-3-yl)ethyl]amino}butan-2-ol typically involves key chemical reactions for which the mechanisms are well-studied. Understanding these mechanisms is essential for optimizing reaction conditions and predicting potential side products.
A primary method for synthesizing the core structure is reductive amination . mdpi.commasterorganicchemistry.com This reaction involves two main steps:
Imine Formation: The primary amine (e.g., 1-(pyridin-3-yl)ethanamine) reacts with a ketone (e.g., 4-hydroxybutan-2-one) to form an imine (or Schiff base) intermediate. This is typically a reversible reaction and is often catalyzed by a mild acid. acs.org
Reduction: The imine is then reduced to the corresponding secondary amine. A key challenge is to use a reducing agent that selectively reduces the imine in the presence of the starting ketone. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (STAB) is a commonly used reagent for this purpose because it is less reactive towards ketones but highly effective for imines. acs.orgnih.gov
The mechanism of STAB reduction involves the transfer of a hydride ion from the borohydride (B1222165) complex to the electrophilic carbon of the protonated imine. The steric bulk and electron-withdrawing acetoxy groups of STAB are believed to contribute to its selectivity for the imine over the ketone. nih.gov
Another key reaction for creating analogues is N-alkylation , which would be used to modify the secondary amine. organic-chemistry.org The mechanism is typically a nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the amine nitrogen attacks an alkyl halide, displacing the halide leaving group. A significant challenge in this reaction is overalkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. nih.gov
Advanced Methodological Applications in Synthetic Chemistry
Role as a Chiral Ligand in Asymmetric Catalysis
Chiral amino alcohols containing a pyridine (B92270) ring are a well-established and highly successful class of ligands for asymmetric catalysis. nih.gov The efficacy of these ligands stems from their ability to form stable chelate complexes with a wide range of transition metals. In the case of 4-{[1-(Pyridin-3-yl)ethyl]amino}butan-2-ol, the nitrogen atom of the pyridine ring, the secondary amine nitrogen, and the hydroxyl oxygen can act as coordination sites. This arrangement can create a rigid, well-defined chiral environment around a metal center, enabling high levels of stereocontrol in catalytic transformations. mdpi.comresearchgate.net
The interaction with transition metals is often both covalent, through the deprotonated alcohol oxygen, and coordinative, through the nitrogen atoms. researchgate.net This hemilabile coordination is crucial for catalytic activity. researchgate.net Ligands of this type have been successfully employed in a variety of metal-catalyzed reactions, demonstrating their versatility and effectiveness. researchgate.net For instance, chiral pyridinyl alcohols have shown significant success in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction. researchgate.net
One of the most prominent applications of chiral amino alcohols is in the synthesis of bis(oxazoline) (BOX) and pyridine bis(oxazoline) (PyBOX) ligands. nih.gov These ligands are synthesized from amino alcohols and have become one of the most versatile and commonly used classes for asymmetric catalysis. nih.gov The compound this compound serves as a precursor to novel, nonsymmetrical P,N-ligands which have often outperformed traditional C2-symmetric ligands in various metal-catalyzed reactions. nih.gov
| Reaction Type | Metal Catalyst | Ligand Type | Substrate | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Addition of Diethylzinc to Aldehydes | Titanium (Ti) | Nicotine-derived Amino Alcohol | Benzaldehyde | Up to 95% |
| Asymmetric Allylic Alkylation | Palladium (Pd) | Azabox Ligands | 1,3-Diphenyl-2-propenyl acetate | Good to Excellent |
| Asymmetric Hydrogenation | Iridium (Ir) | PHOX (Phosphinooxazoline) | Unfunctionalized Olefins | Up to 99% |
| Diels-Alder Cycloaddition | Copper (Cu) | Bis(oxazoline) Ligands | N-Crotonyloxazolidinone | Up to 98% |
Use as a Stereoselective Building Block in Complex Molecule Synthesis
This strategy simplifies complex synthetic pathways by starting with a molecule that already possesses the required stereochemical information, thereby reducing the number of steps needed to achieve stereocontrol. Amino alcohols are particularly important building blocks in the synthesis of therapeutically significant molecules. nih.gov For example, the closely related compound (R)-3-aminobutan-1-ol is a key building block in the synthesis of Dolutegravir, an important antiretroviral drug used to treat HIV infection. google.com This highlights the pharmaceutical relevance of chiral aminobutanol (B45853) scaffolds.
The versatility of amino alcohols allows them to be transformed into a wide range of other functional groups or heterocyclic systems, making them valuable intermediates in target-oriented synthesis. advancionsciences.com
| Molecule Class | Core Structure | Example Application/Target | Significance of Amino Alcohol |
|---|---|---|---|
| HIV Protease Inhibitors | Hydroxyethylamine (HEA) | Darunavir, Saquinavir | Forms the key transition-state isostere that binds to the enzyme active site. nih.gov |
| Antiretroviral Agents | Aminobutanol | Dolutegravir | Serves as a crucial chiral fragment for constructing the final drug molecule. google.com |
| Natural Product Alkaloids | Vicinal Amino Alcohol | Sphingosine | Constitutes the backbone of sphingolipids, essential components of cell membranes. |
| Chiral Auxiliaries | Oxazolidinone | Evans Auxiliaries | Used to control stereochemistry in aldol (B89426) additions, alkylations, and other reactions. |
Exploration as a Precursor for Advanced Materials (e.g., polymers, supramolecular assemblies)
The functional groups within this compound—a hydrogen bond donor/acceptor hydroxyl group, a hydrogen bond donor amine, and an aromatic pyridine ring capable of π-π stacking—make it an excellent candidate for the construction of advanced materials through self-assembly.
In the field of supramolecular chemistry, molecules that can form predictable, ordered structures through non-covalent interactions are highly sought after. The interplay of hydrogen bonds and π-π interactions can drive the assembly of molecules into higher-order structures like nanofibers, gels, or liquid crystals. mdpi.comrsc.org The pyridine and amino groups can form robust hydrogen-bonding networks, which are fundamental to creating well-defined supramolecular assemblies. acs.orgacs.org The ability to control these interactions could lead to the development of "smart" materials that respond to external stimuli such as pH or temperature. mdpi.com
Furthermore, the bifunctional nature of this amino alcohol presents opportunities in polymer chemistry. The amine and hydroxyl groups can serve as reactive sites for step-growth polymerization. For instance, it could be used as a monomer to synthesize chiral polyamides, polyurethanes, or polyesters. The incorporation of the inherent chirality of this compound into a polymer backbone could yield materials with unique properties, such as the ability to act as a stationary phase for chiral chromatography or as materials with specific optical activities.
Conclusion and Future Research Directions
Summary of Current Research Landscape
A comprehensive review of available scientific literature indicates that there is no established body of research specifically focused on the compound 4-{[1-(Pyridin-3-yl)ethyl]amino}butan-2-ol. As such, a summary of its current research landscape cannot be compiled. The scientific community has not yet published studies detailing its synthesis, properties, or potential applications.
Identification of Open Questions and Research Gaps
The primary and most significant research gap is the very existence of the compound in scientific literature. Key open questions that would need to be addressed by initial research include:
Feasibility of Synthesis: Can this compound be synthesized, and what would be the most efficient synthetic route?
Chemical and Physical Properties: What are the fundamental physicochemical properties of this compound, such as its melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry)?
Stereochemistry: As the structure contains two chiral centers, what are the stereochemical outcomes of a potential synthesis, and how can the different stereoisomers be separated and characterized?
Chemical Stability: How stable is the compound under various conditions (e.g., pH, temperature, exposure to air and light)?
Future Avenues in Synthetic Innovation and Mechanistic Understanding
Should research on this compound commence, future work would likely focus on the following areas of synthetic innovation and mechanistic understanding:
Novel Synthetic Methodologies: Development of stereoselective synthetic routes to access specific stereoisomers of this compound would be a primary objective. This could involve asymmetric synthesis or chiral resolution techniques.
Reaction Mechanism Studies: Investigation into the mechanisms of the synthetic reactions employed would be crucial for optimizing reaction conditions and improving yields. This could involve computational modeling and kinetic studies.
Derivatization: Exploration of the reactivity of the secondary amine and hydroxyl groups to create a library of derivatives could be a fruitful area of research. These derivatives could then be screened for various non-clinical applications.
Emerging Applications in Advanced Chemical Science (non-clinical, non-safety)
While no applications for this compound have been identified, its structural motifs—a pyridine (B92270) ring and an amino alcohol backbone—are present in compounds used in various areas of advanced chemical science. Hypothetical, non-clinical applications that could be explored in future research include:
Coordination Chemistry: The nitrogen atoms of the pyridine ring and the secondary amine, along with the oxygen of the hydroxyl group, could act as ligands for metal ions. This could lead to the development of new coordination complexes with interesting catalytic or material properties.
Asymmetric Catalysis: Chiral amino alcohols are often used as ligands in asymmetric catalysis. Future research could investigate the potential of the different stereoisomers of this compound to act as catalysts or ligands in stereoselective chemical transformations.
Supramolecular Chemistry: The functional groups present in the molecule could participate in hydrogen bonding and other non-covalent interactions, making it a potential building block for the construction of novel supramolecular assemblies.
Q & A
Q. What are the recommended synthesis and purification protocols for 4-{[1-(Pyridin-3-yl)ethyl]amino}butan-2-ol?
Methodological Answer: Synthesis typically involves reductive amination between pyridin-3-ylacetone and 4-aminobutan-2-ol under catalytic hydrogenation or sodium cyanoborohydride conditions. Purification should employ column chromatography (e.g., silica gel with a gradient of methanol in dichloromethane) or recrystallization using ethanol/water mixtures. Purity must be verified via HPLC (>98%) and NMR spectroscopy (e.g., ensuring absence of unreacted pyridinyl precursors at δ 8.5–9.0 ppm in H NMR). Safety protocols during synthesis must address acute toxicity risks (e.g., skin corrosion, respiratory irritation) as per GHS classifications .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
Methodological Answer:
- Stereochemical analysis: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection to resolve enantiomers.
- Structural confirmation: Combine H/C NMR (e.g., pyridinyl protons at δ 7.1–8.5 ppm), FT-IR (O-H stretch at ~3300 cm, C-N stretch at ~1250 cm), and high-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography may resolve absolute configuration if single crystals are obtained via slow evaporation in ethanol .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles to mitigate skin/eye exposure (Category 2A eye irritation ).
- Ventilation: Use fume hoods to avoid inhalation (H335: respiratory tract irritation ).
- Spill management: Absorb with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste .
- Storage: Keep in sealed containers under nitrogen at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How should experimental designs address variability in reactivity studies of this compound?
Methodological Answer:
- Controlled environmental conditions: Maintain temperature (±0.5°C) and humidity (e.g., 40–60% RH) to minimize kinetic variability.
- Replicate sampling: Use triplicate reactions with internal standards (e.g., deuterated analogs) for LC-MS quantification.
- Statistical analysis: Apply ANOVA to assess batch-to-batch variability in synthesis yields or reactivity profiles .
Q. How can researchers resolve contradictions in published data on its stability or degradation pathways?
Methodological Answer:
- Accelerated stability studies: Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via GC-MS or LC-HRMS.
- Mechanistic studies: Use isotopic labeling (e.g., O in hydroxyl groups) to trace oxidation pathways.
- Meta-analysis: Cross-reference findings with computational models (e.g., DFT calculations for bond dissociation energies) to validate degradation mechanisms .
Q. What computational approaches are effective for predicting its physicochemical properties?
Methodological Answer:
- QSPR modeling: Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict solubility and permeability.
- Molecular dynamics (MD): Simulate solvation behavior in aqueous/organic matrices using software like GROMACS.
- Docking studies: Explore binding affinities to biological targets (e.g., enzymes with pyridinyl-binding pockets) via AutoDock Vina .
Q. What methodologies identify its degradation products in environmental or biological systems?
Methodological Answer:
- Environmental matrices: Use solid-phase extraction (SPE) followed by UPLC-QTOF-MS to detect trace degradation products (e.g., pyridinyl derivatives or hydroxylated metabolites).
- In vitro systems: Incubate with liver microsomes and employ NADPH-regenerating systems to mimic metabolic pathways.
- Ecotoxicity assays: Assess algal growth inhibition (OECD 201) to evaluate ecological risks of degradation byproducts .
Q. How can interdisciplinary approaches enhance its application in materials science or drug discovery?
Methodological Answer:
- Surface chemistry studies: Use AFM or ToF-SIMS to analyze adsorption behavior on metal-organic frameworks (MOFs) for catalytic applications.
- Pharmacological profiling: Screen against kinase libraries (e.g., Eurofins Panlabs) to identify lead candidates.
- Thermodynamic analysis: Measure enthalpy of sublimation via thermogravimetry (TGA) for crystal engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
